molecular formula C10H14ClFN2O B11827578 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride

3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride

Katalognummer: B11827578
Molekulargewicht: 232.68 g/mol
InChI-Schlüssel: ZTGISJFTHZFSQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride is a piperazine-derived compound featuring a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the benzene ring, with a piperazine moiety attached to the phenolic oxygen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperazine derivatives are widely studied for their role as pharmacophores in drug discovery, particularly in targeting receptors such as serotonin, dopamine, and adrenergic systems .

Eigenschaften

Molekularformel

C10H14ClFN2O

Molekulargewicht

232.68 g/mol

IUPAC-Name

3-fluoro-4-piperazin-1-ylphenol;hydrochloride

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13;/h1-2,7,12,14H,3-6H2;1H

InChI-Schlüssel

ZTGISJFTHZFSQF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=C(C=C2)O)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution for Fluorination

The fluorine atom at the 3-position of the phenol ring is introduced via nucleophilic displacement of a leaving group (e.g., chlorine or bromine). This step is critical for regioselectivity and often employs aromatic fluorination reagents. For example:

  • Reagents : Potassium fluoride (KF), tetraethylammonium fluoride (TEAF), or fluorinating agents like diethylaminosulfur trifluoride (DAST).

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) with catalysts such as CuI or Pd(0) complexes.

Example Reaction :

4-Chloro-3-fluorophenol3-Fluoro-4-(piperazin-1-yl)phenol via substitution with piperazine.

Piperazine Coupling via Alkylation or N-Arylation

The piperazine moiety is attached to the phenol ring through:

  • Alkylation : Reaction of 3-fluoro-4-hydroxyphenol with a piperazine-bearing alkyl halide (e.g., 1-chloroethylpiperazine).

  • N-Arylation : Direct coupling of piperazine with a halogenated phenol precursor using bases like K₂CO₃ or Cs₂CO₃.

Key Steps :

  • Activation of the Phenol : Protection of the hydroxyl group as a methyl ether or silyl ether to prevent side reactions.

  • Coupling : Reaction in solvents like acetonitrile or THF with catalytic KI for improved reactivity.

Detailed Synthetic Routes

Route 1: Direct N-Arylation of Piperazine

StepReagents/ConditionsYieldReference
13-Fluoro-4-chlorophenol + Piperazine, K₂CO₃, DMF, 120°C45–60%
2Hydrolysis of chlorophenol to phenol (if protected)N/A
3Salt formation with HCl (ether)>90%

Mechanism :

  • Step 1 : Piperazine displaces the chlorine atom in 3-fluoro-4-chlorophenol under basic conditions.

  • Step 3 : Protonation of the phenol oxygen with HCl to form the hydrochloride salt.

Route 2: Alkylation of Piperazine

StepReagents/ConditionsYieldReference
13-Fluoro-4-hydroxyphenol → Tosylate (TsCl, Et₃N)85%
2Tosylate + Piperazine, K₂CO₃, DMF, 70°C60–70%
3Deprotection (if protected)N/A
4HCl salt formation>90%

Advantages : High regioselectivity for the piperazine attachment at the 4-position.

Optimization and Challenges

Fluorination Selectivity

  • Direct Fluorination : DAST or Selectfluor® may introduce fluorine at non-target positions.

  • Solution : Use electron-deficient aryl halides (e.g., nitro-substituted) to direct fluorine to the meta position.

Purification Strategies

MethodConditionsPurityReference
Column ChromatographySiO₂, CH₂Cl₂/MeOH (95:5)>95%
RecrystallizationIsopropanol/water>98%

Spectroscopic Characterization

¹H NMR Data

Protonδ (ppm)MultiplicityReference
Piperazine (N-CH₂)3.25 (s)4H
Phenol (OH)4.50 (s)1H (broad)
Fluorine (Ar-F)7.6 (d)1H

Mass Spectrometry

Ionizationm/zFragmentReference
ESI⁺232.68[M + H]⁺

Industrial-Scale Considerations

Cost-Effective Methods

  • Catalytic Hydrogenation : Use Pd/C or Ni for nitro group reduction (if intermediates include nitro groups).

  • Solvent Recovery : Recycle DMF or acetonitrile via distillation.

Comparative Analysis of Routes

ParameterRoute 1Route 2
Yield 45–60%60–70%
Steps 34
Cost ModerateHigh
Purity >95%>95%

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media converts the phenol moiety to a quinone structure. This reaction is critical for generating electrophilic intermediates used in further synthetic modifications.

Key Conditions:

  • Oxidizing Agent: KMnO₄ (0.1–0.5 M)

  • Solvent: Aqueous H₂SO₄ (for acidic conditions) or NaOH (for basic conditions)

  • Temperature: 50–80°C

  • Yield: 60–75% (isolated as crystalline quinone derivatives)

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and arylation reactions. For example, SN₂ reactions with alkyl halides or Mitsunobu reactions with alcohols introduce substituents at the piperazine ring .

Example: Alkylation with Methyl Iodide

Reaction:
C10H12FN2OHCl+CH3IBaseC11H15FN2OHCl+KI\text{C}_{10}\text{H}_{12}\text{FN}_2\text{O} \cdot \text{HCl} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{15}\text{FN}_2\text{O} \cdot \text{HCl} + \text{KI}

Conditions:

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMF or acetonitrile

  • Temperature: 60–100°C

  • Yield: 80–90%

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes halogenation and nitration. Fluorine at the meta position directs incoming electrophiles to the para position relative to the hydroxyl group .

Nitration Reaction

Reagent: HNO₃/H₂SO₄
Product: 3-Fluoro-4-(piperazin-1-yl)-5-nitrophenol hydrochloride
Yield: 55–65%

O-Alkylation via Reactive Esters

The phenolic hydroxyl group reacts with alkyl halides or sulfonates to form ethers. This is facilitated by bases like NaH to deprotonate the hydroxyl group .

Example: Reaction with Benzyl Bromide
C10H12FN2OHCl+PhCH2BrNaHC17H18FN2OHCl+NaBr\text{C}_{10}\text{H}_{12}\text{FN}_2\text{O} \cdot \text{HCl} + \text{PhCH}_2\text{Br} \xrightarrow{\text{NaH}} \text{C}_{17}\text{H}_{18}\text{FN}_2\text{O} \cdot \text{HCl} + \text{NaBr}

Conditions:

  • Solvent: DMF or THF

  • Temperature: 25–40°C

  • Yield: 70–85%

Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via its aryl halide derivatives. These reactions are pivotal for introducing aryl or heteroaryl groups .

Suzuki Coupling with Phenylboronic Acid

Catalyst: Pd(PPh₃)₄
Base: Na₂CO₃
Solvent: DME/H₂O
Yield: 50–60%

Reductive Amination

The piperazine ring reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines. This method is used to diversify the piperazine substituents .

Example: Reaction with Formaldehyde
Product: N-Methylpiperazine derivative
Yield: 75–85%

Research Findings

  • Catalytic Hydrogenation

    • Reduction of nitro intermediates (e.g., 3-fluoro-4-(piperazin-1-yl)-5-nitrophenol) using H₂/Pd-C yields aminophenol derivatives with >95% purity .

    • Conditions: 30 psi H₂, EtOH, 25°C .

  • Enzyme Inhibition

    • Derivatives of this compound inhibit tyrosinase (IC₅₀ = 0.19–1.73 μM), making them candidates for treating hyperpigmentation disorders.

  • Anticancer Activity

    • Piperazine-modified analogs show IC₅₀ values of 2.5–8.7 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing piperazine moieties, including 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride, have shown promise in anticancer applications. For instance, studies have demonstrated that similar piperazine derivatives exhibit significant inhibitory effects on various cancer cell lines, suggesting a potential role in cancer therapy.

Case Study : A related study evaluated the anticancer activity of piperazine-containing compounds against multiple cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation .

Neuropharmacology

The ability of this compound to cross the blood-brain barrier opens avenues for its use in treating neurological disorders. Piperazine derivatives have been explored for their neuroprotective effects and potential in modulating neurotransmitter systems.

Case Study : Research on piperazine derivatives indicated their utility as PET ligands for brain imaging, which may correlate with neuroprotective properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, studies have shown that modifications to piperazine structures can enhance enzyme inhibitory activity, potentially leading to therapeutic applications in metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
Enzyme InhibitionInhibits specific enzymes

Synthetic Approaches

The synthesis of this compound typically involves several steps that ensure high purity and yield. Various synthetic strategies have been developed to optimize the pharmacokinetic properties of piperazine-containing compounds. These methods often focus on enhancing solubility and stability while maintaining biological activity.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Compound 7a : 3-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine
  • Key Differences :
    • Substitution: Contains a butan-1-amine chain and a 2-methoxyphenyl group on the piperazine ring.
    • Physicochemical Properties: Higher molecular weight (319.83 g/mol) due to the extended alkyl chain and methoxy group.
    • Applications: Likely optimized for enhanced lipophilicity and receptor binding in central nervous system (CNS) targets .
Compound 8a–8d : N-Substituted Piperazine Carboxamides
  • Examples :
    • 8a : N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-6-phenylnicotinamide
    • 8c : N-(3-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide
  • Key Differences: Substituents: Bulky aromatic groups (e.g., dichlorophenyl, benzofuran) improve selectivity for serotonin receptors.
Zinc-Schiff Base Complexes :
  • Example: 4-Chloro-2-(2-(piperazin-1-yl)ethyliminomethyl)phenol-zinc complex
  • Key Differences: Coordination Chemistry: Zinc binding alters electronic properties and bioavailability. Toxicity Profile: Lower acute toxicity but noted reductions in liver enzyme activity, suggesting metabolic burden .

Physicochemical and Pharmacokinetic Properties

Property 3-Fluoro-4-(piperazin-1-yl)phenol HCl Compound 7a Compound 8a Zinc-Schiff Base Complex
Molecular Weight (g/mol) ~246.7 (estimated) 319.83 537.44 ~450–500 (estimated)
Solubility High (HCl salt) Moderate (DMSO-soluble) Low (lipophilic) Low (coordination complex)
Melting Point Not reported 168–170°C (8c) 170–172°C (8a) Not reported
Biological Activity Potential CNS modulation Serotonin receptor affinity Dopamine receptor inhibition Antioxidant/metallo-enzyme modulation

Functional Group Impact on Activity

  • Fluorine Substitution: Enhances metabolic stability and bioavailability by resisting oxidative degradation. Electron-withdrawing effects may modulate receptor binding compared to non-fluorinated analogues .
  • Phenol vs.
  • Piperazine Modifications :
    • Substitution with aryl groups (e.g., dichlorophenyl in 8a) enhances receptor selectivity but increases molecular weight and toxicity risks .

Biologische Aktivität

3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

  • Molecular Formula: C11H14ClF2N3O
  • CAS Number: 399-95-1

The compound features a piperazine ring, which is known for enhancing the bioavailability and selectivity of drugs targeting various receptors.

  • Dopamine Receptor Modulation:
    Research indicates that this compound exhibits selective binding to dopamine D3 receptors (D3R), a target for neuropsychiatric disorders. It has shown over 1000-fold selectivity for D3R compared to D2R, suggesting its potential in treating conditions such as schizophrenia and Parkinson's disease .
  • Inhibition of Enzymatic Activity:
    The compound has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Notably, it demonstrated significant inhibitory activity against certain tyrosinase variants, with IC50 values ranging from 0.19 to 1.73 μM, indicating its potential as a therapeutic agent in managing hyperpigmentation disorders .
  • Antimicrobial Properties:
    Preliminary studies suggest that this compound exhibits antibacterial activity against various strains, including those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic functions .

Study on Neuropsychiatric Applications

A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors and improved mood regulation, attributed to its action on the D3 receptor pathways .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an alternative treatment for bacterial infections .

Data Tables

Activity Type Target IC50 (μM) Selectivity
Dopamine ReceptorD3R2.6>1000-fold over D2R
Enzyme InhibitionTyrosinase0.19 - 1.73N/A
Antibacterial ActivityStaphylococcus aureus<10N/A

Research Findings

Recent studies have focused on optimizing the pharmacokinetic profile of this compound. Modifications to the piperazine moiety have been explored to enhance solubility and reduce metabolic degradation, thereby improving bioavailability in clinical settings .

Q & A

What are the recommended synthetic routes for 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-fluoro-4-nitrophenol and piperazine under alkaline conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction (e.g., H₂/Pd-C) and subsequent HCl salt formation . Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature : Elevated temperatures (80–100°C) improve substitution efficiency but may increase side reactions.
  • Molar ratios : A 1:1.2 molar ratio of phenol derivative to piperazine minimizes unreacted starting material.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (EtOH/H₂O) enhances purity .

How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of derivatives?

Advanced Research Question
Methodological Answer:
SAR studies require systematic modification of substituents (e.g., fluorine position, piperazine methylation) and evaluation of biological activity:

  • In vitro assays : Radioligand binding (e.g., 5-HT₂A or σ receptors) using HEK293 cells transfected with target receptors .
  • In vivo models : Discriminative stimulus assays in rodents to compare effects with reference compounds (e.g., PCP for NMDA receptor antagonism) .
  • Computational modeling : Molecular docking (AutoDock Vina) and QSAR analysis to predict binding affinities .

What analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question
Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (0.1% TFA in H₂O:MeCN 70:30), UV detection at 254 nm .
  • LC-MS : ESI+ mode to confirm molecular ion ([M+H]⁺ at m/z 257.1) and detect impurities (e.g., des-fluoro byproducts) .
  • NMR : ¹H/¹³C NMR in D₂O to verify aromatic protons (δ 6.8–7.2 ppm) and piperazine signals (δ 2.5–3.5 ppm) .

How should researchers address discrepancies in biological activity data across batches?

Advanced Research Question
Methodological Answer:

  • Impurity profiling : Compare HPLC chromatograms of active vs. inactive batches; quantify impurities (e.g., hydrolyzed phenol derivatives) .
  • Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Batch documentation : Track synthetic parameters (e.g., reaction time, purification steps) to correlate with activity .

What are the critical storage conditions to ensure long-term stability?

Basic Research Question
Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • Humidity control : Use desiccants (silica gel) to avoid deliquescence.
  • Stability monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products (e.g., free phenol) .

What computational approaches predict binding affinity to serotonin receptors?

Advanced Research Question
Methodological Answer:

  • Molecular docking : Simulate ligand-receptor interactions (e.g., 5-HT₁A using PDB ID 7E2Z) with Schrödinger Suite .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability in lipid bilayers .
  • QSAR models : Use MOE descriptors (logP, polar surface area) to correlate structural features with in vitro activity .

How can conflicting crystallographic data on similar piperazine derivatives guide polymorph studies?

Advanced Research Question
Methodological Answer:

  • X-ray diffraction : Compare unit cell parameters (e.g., ’s piperazine-pyridazine structure) to identify preferred conformations .
  • Thermal analysis : DSC/TGA to detect polymorph transitions (e.g., hydrate vs. anhydrous forms) .
  • Solvent screening : Recrystallize from EtOAc/hexane vs. MeOH/H₂O to isolate stable polymorphs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.